N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-3-13-8-14(21)20-16(19-13)23-10-15(22)18-9-11-4-6-12(17)7-5-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFQEUVPOWTION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, 4-propylbenzaldehyde, ethyl acetoacetate, and urea are used.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the dihydropyrimidinone with a thiol reagent, such as thiourea, under basic conditions.
Attachment of the Fluorophenylmethyl Group: The final step involves the alkylation of the sulfanylacetamide with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the dihydropyrimidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antiviral, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action for N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key Findings :
Aromatic Ring Modifications
Key Findings :
Conformational and Crystallographic Insights
- Dihedral Angles : In chlorophenyl analogues, pyrimidine and benzene rings form dihedral angles of 42–67°, stabilized by intramolecular N–H⋯N bonds . The target compound’s propyl group may alter this angle, affecting packing efficiency.
- Hydrogen Bonding : Sulfanylacetamide linkers in all analogues facilitate intramolecular hydrogen bonds, critical for stabilizing folded conformations .
Implications for Drug Design
- Lipophilicity : The 4-propyl and 4-fluorophenyl groups in the target compound balance lipophilicity and solubility, advantageous for oral bioavailability.
- Steric Effects : Propyl substitution may hinder binding to enzymes compared to smaller groups (e.g., methyl), necessitating further SAR studies.
- Crystallinity: Phenoxy and sulfamoyl substituents improve crystallinity but may reduce dissolution rates, highlighting trade-offs in formulation .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, with the CAS number 482301-15-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 335.4 g/mol. This compound features a complex structure that includes a fluorophenyl group and a pyrimidinyl sulfanyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular processes such as migration and proliferation. Research suggests that compounds with similar structural motifs may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis by degrading extracellular matrix components .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can significantly affect cancer cell migration and invasion. For instance, one study highlighted the efficacy of related compounds in inhibiting MMP activity in human fibrosarcoma cells (HT1080), thereby reducing cell migration associated with tumor progression . The effectiveness of these compounds was evaluated using various assays, including collagen migration assays where cell movement was quantified after treatment with the compound.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrimidine rings can enhance or diminish biological activity. For example, the presence of a fluorine atom on the phenyl ring has been shown to maintain significant biological activity while providing additional chemical diversity .
Case Study 1: MMP Inhibition
A notable investigation involved testing N-(4-fluorophenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl derivatives against MMPs. The study reported that certain derivatives exhibited potent inhibition of MMP-9, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK1/2, which are critical for cell survival and proliferation .
Case Study 2: Antibacterial Activity
Another area of interest is the antibacterial potential of this compound. Research on similar thioacetamide derivatives indicated promising activity against Gram-negative bacteria, suggesting that modifications in the structure could lead to new antibacterial agents .
Summary of Findings
Q & A
Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Pyrimidinone Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the 6-oxo-1,6-dihydropyrimidin-2-yl scaffold.
Sulfanyl-Acetamide Coupling : Alkylation of the pyrimidinone thiol group with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety.
N-Benzylation : Reaction of 4-fluorobenzylamine with the intermediate under nucleophilic substitution conditions.
Optimization Tips :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Look for signals: |
| - ~δ 2.5–3.0 ppm (propyl CH₂) | ||
| - δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons) . | ||
| IR Spectroscopy | Identify functional groups | Peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F) . |
| HPLC-MS | Assess purity and molecular weight | Use C18 columns with acetonitrile/water gradients; monitor [M+H]⁺ . |
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
Methodological Answer:
- Solubility Enhancers : Use DMSO (≤1% v/v) for initial stock solutions.
- Surfactants : Add Tween-80 or cyclodextrins for aqueous dispersion.
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
Q. What analytical methods are recommended for assessing purity and stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC to detect degradation products.
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply SHELXT for phase problem resolution via intrinsic phasing.
- Refinement : Iterate with SHELXL using restraints for flexible moieties (e.g., propyl chain).
- Validation : Check R-factor convergence (<5%) and electron density maps for missing atoms .
Q. What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?
Methodological Answer:
- Nucleophilic Substitution : The sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides.
- Oxidation Pathways : Monitor sulfoxide/sulfone formation using H₂O₂ or m-CPBA; track via TLC or LC-MS.
- pH-Dependent Stability : Conduct kinetic studies at pH 2–10 to identify optimal reaction conditions .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Methodological Answer:
Q. What computational methods predict this compound’s stability under varying conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model hydrolysis pathways of the sulfanyl-acetamide bond.
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to predict membrane permeability.
- QSPR Models : Corporate logP and polar surface area to forecast oxidative degradation .
Q. How can contradictory spectroscopic data be resolved during structural elucidation?
Methodological Answer:
Q. What industrial-scale purification techniques are feasible without compromising yield?
Methodological Answer:
- Continuous Chromatography : Employ simulated moving bed (SMB) systems for high-throughput separation.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal homogeneity.
- Membrane Filtration : Use nanofiltration to remove low-MW impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
